Renytoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Paranyline can be synthesized through the Pinner reaction, which involves the reaction of a nitrile with alcohol in the presence of acid to form an iminoether. This intermediate is then treated with ammonia to yield the amidine . Another method involves the reaction of an imidoyl chloride with ammonia or amines .
Industrial Production Methods
Industrial production of paranyline typically involves large-scale synthesis using the Pinner reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Paranyline undergoes various chemical reactions, including:
Oxidation: Paranyline can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: Paranyline can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of paranyline, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Paranyline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its use in anti-inflammatory drugs and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Paranyline exerts its effects primarily through its interaction with specific molecular targets. It inhibits the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Another amidine compound with similar anti-inflammatory properties.
Pentamidine: Used as an antimicrobial agent.
Uniqueness
Paranyline is unique due to its specific structural features, such as the fluorenylidene group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes involved in inflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(fluoren-9-ylidenemethyl)benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVTUUKKGNHVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169424 | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-61-9 | |
Record name | Renytoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARANYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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